
3,6-Dibromo-4-chloro-7-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibromo-4-chloro-7-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of bromine, chlorine, and fluorine atoms into the quinoline structure enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-4-chloro-7-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 4-chloro-7-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
3,6-Dibromo-4-chloro-7-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products
Substitution Products: Amino or thioquinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl or heteroaryl derivatives.
科学的研究の応用
3,6-Dibromo-4-chloro-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, or anticancer activities.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinoline derivatives.
Material Science: It is employed in the development of organic semiconductors and liquid crystals.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 3,6-Dibromo-4-chloro-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. For example, fluoroquinolines are known to inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription . The presence of halogen atoms can enhance the binding affinity and specificity of the compound to its molecular targets.
類似化合物との比較
Similar Compounds
- 4-Chloro-7-fluoroquinoline
- 6,7-Difluoroquinoline
- 3,4-Dibromoquinoline
- 4-Bromo-7,8-difluoroquinoline
Uniqueness
3,6-Dibromo-4-chloro-7-fluoroquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms. This combination enhances its reactivity and potential biological activity compared to other halogenated quinolines. The presence of multiple halogen atoms allows for diverse chemical modifications and applications .
特性
分子式 |
C9H3Br2ClFN |
|---|---|
分子量 |
339.38 g/mol |
IUPAC名 |
3,6-dibromo-4-chloro-7-fluoroquinoline |
InChI |
InChI=1S/C9H3Br2ClFN/c10-5-1-4-8(2-7(5)13)14-3-6(11)9(4)12/h1-3H |
InChIキー |
RJFKVNWODLAILO-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)
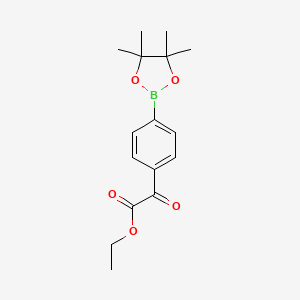
![2-(4-Phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12956607.png)
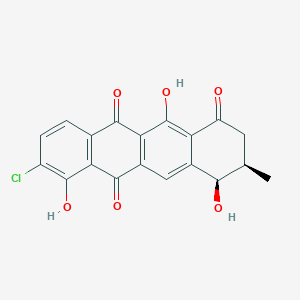
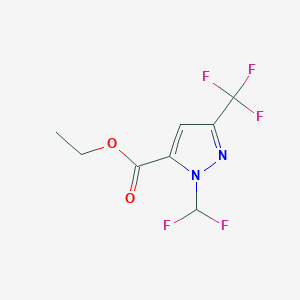
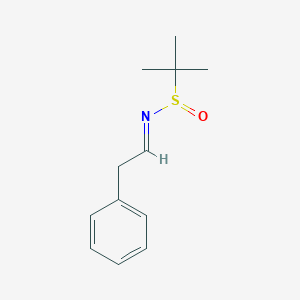
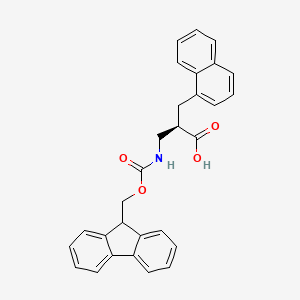
![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)

![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)

![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)
